2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE
Beschreibung
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is an organic compound characterized by its unique structure, which includes a benzyloxy group and dichlorobenzylidene moiety
Eigenschaften
Molekularformel |
C15H13Cl2N3OS |
|---|---|
Molekulargewicht |
354.3g/mol |
IUPAC-Name |
[(E)-(3,5-dichloro-4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-6-11(8-19-20-15(18)22)7-13(17)14(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,22)/b19-8+ |
InChI-Schlüssel |
LFAYQENKAXDYRV-UFWORHAWSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=S)N)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or dichlorobenzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-[4-(benzyloxy)-3,5-dichlorobenzylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with different substituents on the benzylidene moiety.
Uniqueness
2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
